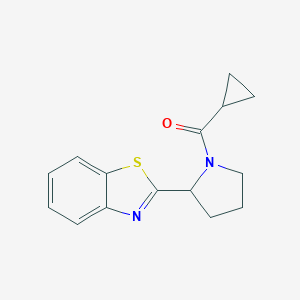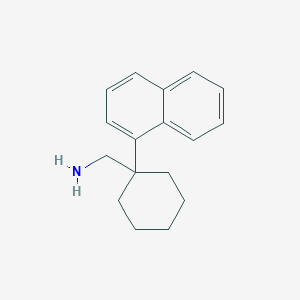
N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide, also known as 2-MMC, is a synthetic compound that belongs to the family of benzofurans. It has gained significant attention in recent years due to its potential therapeutic applications in treating various neurological disorders. The compound is known to exhibit psychoactive effects and is commonly used as a research chemical.
Wirkmechanismus
The exact mechanism of action of N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine, serotonin, and norepinephrine systems. The compound has been shown to increase the levels of these neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been shown to exhibit antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is readily available. It also exhibits potent neuroprotective effects, making it a valuable tool for studying various neurological disorders. However, the compound also has some limitations. It exhibits psychoactive effects, which may make it difficult to use in certain experiments. Additionally, the compound's exact mechanism of action is not fully understood, which may limit its use in some studies.
Zukünftige Richtungen
There are several potential future directions for research involving N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide. One potential direction is to further investigate the compound's neuroprotective properties and its potential use in treating various neurological disorders. Another potential direction is to study the compound's effects on other neurotransmitter systems in the brain, such as the glutamate system. Additionally, further research may be needed to fully understand the compound's mechanism of action and to develop more effective treatments based on its properties.
In conclusion, N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications in treating various neurological disorders. The compound exhibits potent neuroprotective effects and has been studied for its potential use in treating Parkinson's disease, Alzheimer's disease, and depression. While the compound has several advantages for use in lab experiments, including its ease of synthesis and availability, its psychoactive effects and limited understanding of its mechanism of action may limit its use in some studies. However, further research may help to fully understand the compound's properties and develop more effective treatments based on its properties.
Synthesemethoden
The synthesis of N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide involves a multi-step process that includes the reaction of cyclohexanone with methoxyphenylacetic acid to form a ketone intermediate. The intermediate is then reacted with methylamine and formaldehyde to produce N-methyl-N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide. The final step involves the reduction of the intermediate to yield N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide has gained significant interest in the scientific community due to its potential therapeutic applications. The compound has been shown to exhibit neuroprotective effects and has been studied for its potential use in treating various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression.
Eigenschaften
Produktname |
N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide |
|---|---|
Molekularformel |
C17H21NO3 |
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
N-cyclohexyl-5-methoxy-2-methyl-1-benzofuran-3-carboxamide |
InChI |
InChI=1S/C17H21NO3/c1-11-16(17(19)18-12-6-4-3-5-7-12)14-10-13(20-2)8-9-15(14)21-11/h8-10,12H,3-7H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
ZGLXZFNEQVVYHJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NC3CCCCC3 |
Kanonische SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B256182.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B256183.png)
![2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B256188.png)
![4-(4-Tert-butylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B256189.png)
![N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B256192.png)

![8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B256201.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B256202.png)
![3-(3,5-dimethylphenoxy)-7-hydroxy-2-methyl-8-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one](/img/structure/B256209.png)
![N-[6-(4-methyl-1-piperazinyl)-3-pyridinyl]tetrahydro-2-furancarboxamide](/img/structure/B256211.png)

![1-[2-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B256218.png)